5-Chloropyrimidin-4-ol

Overview

Description

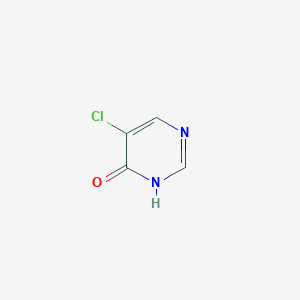

5-Chloropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidin-4-ol typically involves the chlorination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrimidin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted pyrimidines

- Oxidized derivatives (ketones, aldehydes)

- Reduced dihydropyrimidines

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 5-Chloropyrimidin-4-ol and its derivatives. For instance, compounds derived from pyrimidine structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro tests indicated that certain derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Potency of Pyrimidine Derivatives Against COX-2

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| This compound Derivative 1 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| This compound Derivative 2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

These findings support the potential use of this compound in developing new anti-inflammatory medications.

Kinase Inhibition

This compound has also been explored as a scaffold for developing inhibitors targeting various kinases, including those associated with cancer. For example, a study identified a dual kinase inhibitor capable of targeting both ALK and EGFR pathways, which are critical in non-small cell lung cancer (NSCLC) treatment . The modifications made to the pyrimidine core significantly enhanced the compound's potency against resistant mutant forms of these kinases.

Table 2: Kinase Inhibition Potency of Pyrimidine Derivatives

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| CHMFL-ALK/EGFR-050 | ALK | Potent |

| CHMFL-ALK/EGFR-050 | EGFR | Potent |

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of pyrimidine derivatives have provided insights into optimizing their biological activity. By systematically varying substituents on the pyrimidine ring, researchers have identified key modifications that enhance potency and selectivity against specific targets . For instance, the introduction of electron-donating groups has been shown to improve COX-2 inhibition and overall anti-inflammatory activity.

Table 3: Key Modifications in SAR Studies

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Electron-donating | Increased COX-2 inhibition |

| Position 4 | Halogen substitution | Enhanced kinase selectivity |

Case Studies and Clinical Implications

Several case studies have documented the efficacy of compounds derived from this compound in preclinical models:

- Anti-Cancer Activity : A derivative demonstrated significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential for treating hepatocellular carcinoma .

- In Vivo Efficacy : In animal models, compounds based on this scaffold showed promising results in reducing tumor growth without major toxicity to vital organs, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 5-Chloropyrimidin-4-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis . The compound’s anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

- 2-Aminopyrimidin-4-ol

- 4-Chloropyrimidin-2-ol

- 5-Bromo-4-pyrimidinol

Comparison: 5-Chloropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminopyrimidin-4-ol, it has a chlorine atom instead of an amino group, leading to different reactivity and applications. Similarly, 4-Chloropyrimidin-2-ol has the chlorine atom at a different position, affecting its chemical behavior .

Biological Activity

5-Chloropyrimidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its molecular formula is . The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA synthesis, which disrupts the replication process in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators .

- Anticancer Potential : In vivo studies have shown that derivatives of this compound can significantly suppress tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA synthesis | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Tumor growth suppression |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various derivatives of this compound against gram-positive and gram-negative bacteria. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

- Anti-inflammatory Studies : In a carrageenan-induced paw edema model, this compound demonstrated potent anti-inflammatory effects, comparable to the standard drug indomethacin. The IC50 values for COX-2 inhibition were reported at approximately 0.04 µmol/L .

- Anticancer Research : In a study involving non-small cell lung cancer (NSCLC) models, a derivative of this compound exhibited a tumor growth inhibition rate (TGI) of 99% at a dosage of 40 mg/kg/day, indicating its potential as a therapeutic agent against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-chloropyrimidin-4-ol derivatives, and what key reagents/conditions are required?

- Methodology : The synthesis typically involves halogenation and functional group substitution. For example, 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is synthesized by reacting 2,5-dichloropyrimidine with trifluoromethylation reagents (e.g., trifluoromethyl iodide) under controlled conditions. Intermediate purification steps like recrystallization or chromatography are critical for yield optimization . Multi-step routes, such as those for 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, include cyclization of intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) followed by chlorination using POCl₃ or SOCl₂ .

Q. How do oxidation and reduction reactions of this compound derivatives proceed, and how can reagent selection influence product formation?

- Methodology : Oxidation of the hydroxyl group to ketones or aldehydes often employs KMnO₄ or CrO₃, while reduction (e.g., converting chlorine to amine) uses catalysts like Pd/C or LiAlH₄. For example, oxidation of 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol may yield trifluoromethyl-substituted ketones, whereas reduction could produce dechlorinated alcohols .

Advanced Research Questions

Q. How can researchers mitigate instability of intermediates or competing side reactions during multi-step synthesis of this compound derivatives?

- Methodology :

- Intermediate Stabilization : Use protective groups (e.g., Boc for amines) during cyclization steps to prevent undesired reactions .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically.

- Byproduct Minimization : Optimize stoichiometry (e.g., excess chlorinating agents like POCl₃) to drive reactions to completion and reduce residual impurities .

Q. How should contradictory data on reaction yields or product selectivity across studies be resolved experimentally?

- Methodology :

- Systematic Screening : Design a fractional factorial experiment to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For instance, test trifluoromethylation efficiency under varying pH and solvent systems (DMF vs. THF) .

- Mechanistic Elucidation : Use spectroscopic techniques (e.g., NMR kinetics) to identify rate-limiting steps or intermediates causing variability. For example, competing pathways in nucleophilic substitution (SN1 vs. SN2) may explain yield discrepancies .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in medicinal chemistry applications?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, trifluoromethyl) at specific positions to modulate binding affinity. For instance, the trifluoromethyl group in 5-chloro-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol enhances enzyme inhibition via hydrophobic interactions .

- Computational Modeling : Perform docking simulations with target proteins (e.g., kinases) to predict binding modes and prioritize synthetic targets .

Q. Data Analysis & Experimental Design

Q. How can researchers address discrepancies in reported biological activities of this compound analogs across different assays?

- Methodology :

- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell lines, incubation times) to isolate compound-specific effects.

- Meta-Analysis : Compare IC₅₀ values from multiple studies using statistical tools (ANOVA) to identify outliers or assay-specific biases .

Q. What purification techniques are optimal for isolating this compound derivatives with high stereochemical purity?

- Methodology :

Properties

IUPAC Name |

5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKJAPKTIXPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390722 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-08-0 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.